Sorbitan, monooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, monooctadecanoate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) for several hours. The reaction is carried out under nitrogen protection to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, monooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Stearic acid and sorbitol in the presence of a catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound back into sorbitol and stearic acid.
Oxidation: Strong oxidizing agents can oxidize the hydroxyl groups in this compound.
Reduction: Reducing agents can reduce any oxidized forms of the compound back to its original state.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sorbitol and stearic acid.
Oxidation: Oxidized derivatives of sorbitan and stearic acid.
Reduction: Reduced forms of any oxidized derivatives.
Scientific Research Applications
Sorbitan, monooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in the preparation of various chemical formulations.
Biology: Employed in the stabilization of biological samples and as a component in cell culture media.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceuticals.
Industry: Widely used in the food industry as an emulsifier to improve the texture and stability of products such as margarine, ice cream, and salad dressings
Mechanism of Action
Sorbitan, monooctadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved by the alignment of its hydrophobic stearic acid tail with the oil phase and its hydrophilic sorbitol head with the water phase. This alignment stabilizes the emulsion and prevents the separation of the oil and water phases .
Comparison with Similar Compounds
Sorbitan monolaurate: An ester of sorbitol and lauric acid, used as an emulsifier and surfactant.
Sorbitan tristearate: An ester of sorbitol and three molecules of stearic acid, used as a thickening agent and emulsifier.
Polysorbates (e.g., Polysorbate 20, Polysorbate 80): Ethoxylated sorbitan esters used as emulsifiers in pharmaceuticals and food products.
Uniqueness: Sorbitan, monooctadecanoate is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective as an emulsifier in a wide range of applications. Its ability to form stable water-in-oil and oil-in-water emulsions sets it apart from other similar compounds .
Properties
CAS No. |
60842-51-5 |
---|---|
Molecular Formula |
C24H46O6 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate |
InChI |
InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21?,23+,24-/m1/s1 |
InChI Key |
HVUMOYIDDBPOLL-IIZJTUPISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Color/Form |
White to tan waxy solid |
density |
1.0 @ 25 °C |
melting_point |
49-65 °C |
physical_description |
Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Liquid; Dry Powder, Other Solid; Liquid White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] |
solubility |
Soluble in ethanol, isopropanol, mineral oil, and vegetable oil. Insoluble in water and propylene glycol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.